molecular formula C6H14Cl2N2 B584822 4,7-Diazaspiro[2.5]octane dihydrochloride CAS No. 145122-56-1

4,7-Diazaspiro[2.5]octane dihydrochloride

Cat. No.: B584822
CAS No.: 145122-56-1
M. Wt: 185.092
InChI Key: MWCKCAQLDIGIMK-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octane dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a spirocyclic compound containing two nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Diazaspiro[2.5]octane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid derivatives with amines. For example, cyclopropanecarboxylic acid, 1-[(phenylmethoxy)carbonyl]amino]acetyl]amino]-, ethyl ester can be used as a starting material . The reaction typically involves the use of an inert atmosphere and room temperature conditions to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to achieve the desired purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

4,7-Diazaspiro[2.5]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

4,7-Diazaspiro[2.5]octane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,7-Diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Diazaspiro[2.5]octane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4,7-diazaspiro[2.5]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCKCAQLDIGIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719915
Record name 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145122-56-1
Record name 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-diazaspiro[2.5]octane dihydrochloride
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